GSK717 -

GSK717

Catalog Number: EVT-2668947
CAS Number:
Molecular Formula: C28H28N4O2
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK717 is a selective inhibitor of the NOD2 (nucleotide-binding oligomerization domain-containing protein 2) signaling pathway, which plays a crucial role in the immune response to bacterial infections and inflammation. This compound is being investigated for its potential therapeutic applications in various inflammatory diseases, including Crohn's disease and other conditions associated with dysregulated immune responses. GSK717 is classified as a small molecule inhibitor, targeting specific kinases involved in the NOD2 signaling cascade.

Source and Classification

GSK717 was developed by GlaxoSmithKline and is classified under pharmacological agents that inhibit the NOD2 signaling pathway. It is recognized for its potential to modulate immune responses by selectively inhibiting the activity of the receptor-interacting protein 2 (RIP2) kinase, which is a downstream effector in the NOD2 signaling pathway. The compound has been documented in several studies focusing on its synthesis, mechanism of action, and potential therapeutic applications .

Synthesis Analysis

The synthesis of GSK717 involves several chemical processes. While specific synthetic routes are often proprietary, general methods for synthesizing NOD2 inhibitors typically include:

  • Chemical Reagents: The synthesis may involve various chemical reagents and catalysts to facilitate reactions, including amines, carboxylic acids, and other functional groups.
  • Intermediate Compounds: The production of GSK717 likely includes multiple intermediate compounds that undergo transformations through processes such as coupling reactions, cyclization, or functional group modifications.
  • Purification Techniques: After synthesis, purification methods such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate the final product from impurities .
Molecular Structure Analysis

GSK717's molecular structure can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data may not be publicly available due to proprietary information, it typically features:

  • Core Structure: A scaffold that includes a benzimidazole or similar structure known for its biological activity.
  • Functional Groups: Various substituents that enhance its binding affinity to target proteins and influence its pharmacokinetic properties.

The precise molecular formula and structural diagrams are essential for understanding its interaction with biological targets but are often protected under intellectual property laws.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GSK717 would generally include:

  • Coupling Reactions: These reactions involve forming bonds between two molecular fragments, often mediated by coupling agents or catalysts.
  • Functionalization: Modifying existing functional groups to enhance solubility or binding properties.
  • Deprotection Steps: If protecting groups were used during synthesis, these would be removed at specific stages to yield the final active compound.

Technical details regarding specific reaction conditions (such as temperature, pressure, and solvents) are typically optimized based on the desired yield and purity of GSK717 .

Mechanism of Action

GSK717 exerts its effects primarily through the inhibition of RIP2 kinase activity within the NOD2 signaling pathway. The mechanism involves:

  • Binding Affinity: GSK717 selectively binds to RIP2, preventing its activation by NOD2 ligands such as muramyl dipeptide.
  • Downstream Effects: By inhibiting RIP2, GSK717 reduces the downstream signaling that leads to pro-inflammatory cytokine production (e.g., tumor necrosis factor-alpha and interleukin-6), thereby modulating inflammatory responses in conditions like Crohn's disease .

This targeted approach aims to alleviate excessive inflammation without broadly suppressing immune function.

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK717 include:

  • Molecular Weight: Typically in the range expected for small molecule inhibitors.
  • Solubility: Solubility in various solvents is crucial for formulation; this information is typically assessed during development.
  • Stability: Stability under physiological conditions is important for therapeutic efficacy; studies on degradation pathways may be conducted.

These properties influence how GSK717 is formulated for clinical use and its bioavailability upon administration .

Applications

GSK717 has potential applications in:

  • Inflammatory Diseases: Its primary focus is on treating inflammatory conditions such as Crohn's disease by modulating immune responses.
  • Research Tool: As a selective inhibitor of the NOD2 pathway, it serves as a valuable tool in research settings for studying immune mechanisms and developing new therapeutic strategies.
  • Drug Development: Ongoing studies aim to refine its efficacy and safety profiles for potential inclusion in therapeutic regimens targeting autoimmune disorders .
Introduction to NOD2 Signaling and Therapeutic Targeting

NOD2 as a Cytoplasmic Pattern Recognition Receptor in Innate Immunity

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an evolutionarily conserved cytoplasmic pattern recognition receptor that serves as a critical sentinel in the innate immune system. Structurally, it comprises three functional domains: (i) two N-terminal caspase activation and recruitment domains (CARD) that facilitate downstream signal transduction; (ii) a central nucleotide-binding oligomerization domain (NACHT) responsible for adenosine triphosphate-dependent oligomerization; and (iii) C-terminal leucine-rich repeats (LRR) that act as ligand-sensing modules [6] [8] [9]. Expressed predominantly in myeloid cells, epithelial cells, and Paneth cells, NOD2 detects conserved bacterial motifs—notably muramyl dipeptide (MDP), a fragment of peptidoglycan derived from both Gram-positive and Gram-negative bacterial cell walls [1] [8].

Upon ligand binding, conformational changes in the LRR domain relieve autoinhibition, enabling NACHT domain-mediated self-oligomerization. This triggers recruitment of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via CARD-CARD interactions, leading to activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Downstream transcription of pro-inflammatory cytokines (e.g., interleukin-8, interleukin-6, tumor necrosis factor alpha) and antimicrobial peptides ensues [6] [9]. Post-translational modifications, including S-acylation, regulate NOD2 trafficking and signaling efficiency [2].

Table 1: Structural and Functional Domains of NOD2

DomainFunctionConsequence of Dysregulation
Leucine-rich repeats (LRR)Muramyl dipeptide sensingImpaired pathogen recognition; Crohn’s disease risk variants
NACHT domainAdenosine triphosphate hydrolysis; oligomerizationConstitutive NF-κB activation (e.g., Blau syndrome)
Caspase activation and recruitment domains (CARD)Recruitment of RIPK2 kinaseDefective cytokine production

Pathophysiological Roles of Dysregulated NOD2 Signaling in Inflammatory and Infectious Diseases

Dysregulation of NOD2 signaling manifests in diverse pathologies. Loss-of-function mutations (e.g., R702W, G908R, L1007fs) impair bacterial clearance and Paneth cell function, strongly associating with ileal Crohn’s disease. These variants reduce MDP sensitivity, compromising antimicrobial defense and disrupting intestinal microbiome homeostasis [2] [8]. Conversely, gain-of-function mutations (e.g., R334W) cause constitutive NF-κB activation independent of ligand binding, leading to autoinflammatory disorders like Blau syndrome, characterized by granulomatous arthritis, uveitis, and dermatitis [6] [8].

In infectious contexts, Mycobacterium tuberculosis exploits NOD2 to dampen type I interferon responses, promoting intracellular survival. Similarly, Listeria monocytogenes induces NOD2-mediated interleukin-1β release, exacerbating tissue damage [9]. Recent evidence also implicates hyperactive NOD2 in neurological inflammation; in bilirubin encephalopathy, histone H3K18 lactylation upregulates NOD2 transcription in astrocytes, amplifying MAPK/NF-κB-driven neuroinflammation and pyroptosis [10]. This pathway synergy extends to toll-like receptor 2 (TLR2), where NOD2 co-stimulation potentiates interleukin-8 release during sepsis—a process abrogated by selective inhibition [1] [7].

Table 2: Diseases Linked to NOD2 Dysregulation

Disease CategoryMolecular MechanismKey Pathogenic Outcomes
Crohn’s diseaseLoss-of-function mutations (e.g., L1007fs)Reduced muramyl dipeptide sensing; dysbiosis
Blau syndromeGain-of-function mutations (e.g., R334W)Ligand-independent NF-κB activation; granuloma formation
Bacterial infectionsPathogen exploitation of NOD2 signalingImmune evasion; cytokine storm
Bilirubin encephalopathyH3K18la-driven NOD2 overexpressionAstrocyte pyroptosis; neuroinflammation

Rationale for Developing Selective NOD2 Inhibitors in Host-Directed Therapies

The centrality of NOD2 in inflammation—yet its redundancy in host defense—makes it an attractive target for host-directed therapies. Broad-spectrum immunosuppressants (e.g., corticosteroids) incur significant off-target effects, whereas selective NOD2 inhibition offers precision in curbing pathological inflammation without compromising entire immune axes. GSK717 (chemical name: N-(2-(1-(2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-N-methylbenzamide) exemplifies this approach [1] [3] [7].

GSK717’s design leverages specificity for NOD2’s regulatory nodes. It reversibly inhibits muramyl dipeptide-induced interleukin-8 secretion in NOD2-overexpressing human embryonic kidney cells (half-maximal inhibitory concentration = 400 nanomolar) and primary human monocytes (~5 micromolar) but does not affect responses mediated by toll-like receptor 2, toll-like receptor 6, nucleotide-binding oligomerization domain-containing protein 1, or tumor necrosis factor receptor 1 [1] [3] [7]. Crucially, it disrupts NOD2-TLR2 synergy, a key amplifier in sterile inflammation [1] [5]. Mechanistically, GSK717 lacks kinase-inhibitory motifs, acting instead through direct yet uncharacterized NOD2 interactions [7].

In bilirubin encephalopathy models, GSK717 suppresses NOD2-driven neuroinflammation, mitigating astrocyte pyroptosis and neuronal injury [10]. Similarly, it blocks muramyl dipeptide-induced interleukin-1β, interleukin-6, and tumor necrosis factor alpha release in monocytes—validating its utility in cytokine-driven pathologies [1] [7]. This precision underscores the compound’s potential as a template for novel anti-inflammatory agents targeting dysregulated innate immunity.

Properties

Product Name

GSK717

IUPAC Name

N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33)

InChI Key

YDOATJUIIFWTKQ-UHFFFAOYSA-N

SMILES

CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5

Solubility

not available

Canonical SMILES

CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.